|IUPAC Name||(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid|
|Molecular Weight||181.19 g/mol|
479 mg/L (at 25 °C)
SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ACETIC ACID
Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)
Tyrosine: A Comprehensive Review of its Properties, Applications, and Future Directions
Definition and Background:
Tyrosine is an amino acid that is involved in the synthesis of proteins. It is one of the 20 amino acids that are used to make proteins in the body. Tyrosine is considered to be a non-essential amino acid because it can be synthesized in the body from phenylalanine, another amino acid. Tyrosine is involved in many important biological processes, such as the production of neurotransmitters and hormones.
Physical and Chemical Properties:
Tyrosine has a molecular formula of C9H11NO3 and a molar mass of 181.19 g/mol. It is a white, crystalline solid that is soluble in water. Tyrosine has a melting point of 342 °C and a boiling point of 395 °C. It has a pKa value of 2.20, which indicates that it is a weak acid. Tyrosine is sensitive to light and must be stored in a dark container to prevent decomposition.
Synthesis and Characterization:
Tyrosine is synthesized from phenylalanine by the action of the enzyme phenylalanine hydroxylase. The conversion of phenylalanine to tyrosine requires the presence of oxygen, tetrahydrobiopterin, and iron. The resulting tyrosine molecule can be further modified by the action of other enzymes, such as tyrosinase, to produce other compounds. Characterization of tyrosine can be done using various analytical techniques, such as HPLC, MS, and NMR.
Analytical methods are used to quantify the amount of tyrosine present in samples. HPLC is a commonly used technique to separate and quantify tyrosine in a sample. Other analytical techniques such as MS and NMR can be used to identify and confirm the presence of tyrosine in a sample.
Tyrosine plays an important role in the body's production of neurotransmitters and hormones. It is a precursor to the neurotransmitter dopamine, which is involved in reward-motivated behavior, and the hormone thyroxine, which regulates metabolism. Tyrosine has also been shown to have antioxidant properties and protect against oxidative stress.
Toxicity and Safety in Scientific Experiments:
Tyrosine is generally considered safe and non-toxic. However, high doses of tyrosine supplements have been associated with adverse effects such as nausea, headache, and vomiting. It is important to use appropriate doses in scientific experiments to avoid adverse effects.
Applications in Scientific Experiments:
Tyrosine is used in scientific experiments as a precursor to neurotransmitters and hormones, as well as a source of amino acids for protein synthesis. Tyrosine supplementation has also been shown to improve cognitive performance and reduce stress.
Current State of Research:
Current research on tyrosine is focused on its potential therapeutic applications, such as its role in the treatment of depression and anxiety. Tyrosine is also being investigated as a potential treatment for Parkinson's disease and other neurological disorders.
Potential Implications in Various Fields of Research and Industry:
Tyrosine has potential applications in various fields of research and industry. It could be used in the development of new drugs for the treatment of neurological disorders and as a supplement to improve cognitive performance. Tyrosine has also been used in the food industry as a flavor enhancer.
Limitations and Future Directions:
One limitation of tyrosine research is the lack of controlled studies investigating its potential therapeutic applications. Future research should focus on the safety and efficacy of tyrosine supplements in humans. Additionally, the use of tyrosine in the food industry should be further investigated for potential health risks. Finally, more research is needed on the potential applications of tyrosine in the development of new drugs for various neurological disorders.
1. Investigating the use of tyrosine supplements in the treatment of depression and anxiety
2. Developing new drugs based on tyrosine for the treatment of Parkinson's disease and other neurological disorders
3. Investigating the safety of tyrosine supplements in pregnant and breastfeeding women
4. Exploring the use of tyrosine as a cognitive enhancer in healthy individuals
5. Investigating the potential health risks of tyrosine in the food industry, particularly in processed foods and flavor enhancers
6. Studying the potential anti-inflammatory properties of tyrosine
7. Investigating the use of tyrosine in the treatment of various skin conditions, such as psoriasis and acne
8. Developing new analytical methods for the characterization of tyrosine in biological samples
9. Investigating the effect of tyrosine on the gut microbiome and its potential implications for overall health
10. Studying the effectiveness of tyrosine as a potential alternative to conventional pain management therapies.
In conclusion, tyrosine is an important amino acid that plays many essential roles in the body. It is involved in the production of neurotransmitters and hormones and has antioxidant properties. While it is generally considered safe, more research is needed to investigate its potential therapeutic applications and possible health risks. The future directions of tyrosine research are promising and could lead to many new applications in medicine and industry.
Colourless silky needles or white crystalline powder; odourless
FINE SILKY NEEDLES
|Molecular Weight||181.19 g/mol|
log Kow= 2.26
343 dec °C
|GHS Hazard Statements||
Aggregated GHS information provided by 240 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 214 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 26 of 240 companies with hazard statement code(s):;
H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Tyrosine is claimed to act as an effective antidepressant, however results are mixed. Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies.
Tyrosine is a nonessential amino acid synthesized in the body from phenylalanine. Tyrosine is critical for the production of the body's proteins, enzymes and muscle tissue. Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine. It can act as a mood elevator and an anti-depressant. It may improve memory and increase mental alertness. Tyrosine aids in the production of melanin and plays a critical role in the production of thyroxin (thyroid hormones). Tyrosine deficiencies are manifested by hypothyroidism, low blood pressure and low body temperature. Supplemental tyrosine has been used to reduce stress and combat narcolepsy and chronic fatigue.
L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
|Mechanism of Action||Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.|
Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning
|Methods of Manufacturing||ISOLATION FROM SILK WASTE; FROM CASEIN; FROM CORN.|
|General Manufacturing Information||
A WIDELY DISTRIBUTED AMINO ACID, CLASSIFIED AS NON-ESSENTIAL IN RESPECT TO THE GROWTH EFFECT IN RATS.
POLYPHENOL OXIDASES (TYROSINASE) OCCUR WIDELY IN PLANTS & MANY CAN OXIDIZE TYROSINE FORMING CMPD WHICH POLYMERIZE TO GREY-BLACK COLOR BODIES. FOODS SUCH AS MUSHROOM & POTATOES CONTAIN SUFFICIENT TYROSINE TO BE A SIGNIFICANT SOURCE OF COLOR PROBLEMS /IN FOOD INDUSTRY/.
TYROSINE IS PRESENT AT VARYING CONCN DURING VARIOUS PHASES OF BREAD PRODUCTION.
|Analytic Laboratory Methods||
DETERMINATION OF TYROSINE IN PHARMACEUTICAL AMINO ACID SOLUTION BY DIFFERENTIAL SPECTROPHOTOMETRY.
Identified using infrared absorption spectrum of a potassium bromide dispersion of it, previously dried, exhibits maxima only at the same wavelengths as that of a similar prepration of USP L-tyrosine RS.
Human head hairs from 18 individuals were analyzed by capillary column pyrolysis-gas chromatography. The pyrograms showed several components, three of which differed significantly among individuals. These major components were identified as benzene, toluene, and styrene by GC-MS. By capillary column pyrolysis-gas chromatography of 18 amino acids, it was found that differences among the individuals were due to the different amt of particular amino acids in the hair. Furthermore, the quantities of the components were found to change in 18 mo.
For more Analytic Laboratory Methods (Complete) data for L-TYROSINE (9 total), please visit the HSDB record page.
|Clinical Laboratory Methods||COLORIMETRIC DETERMINATION.|
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